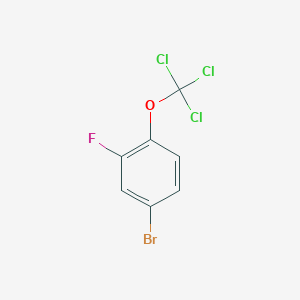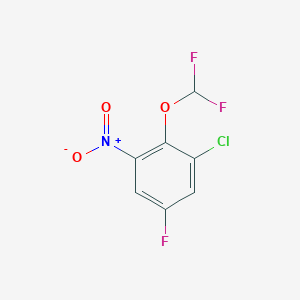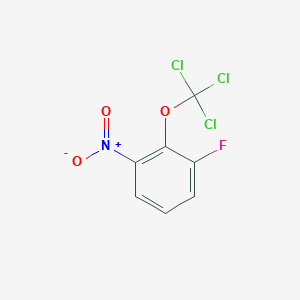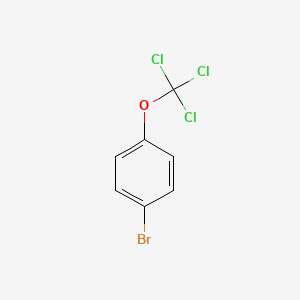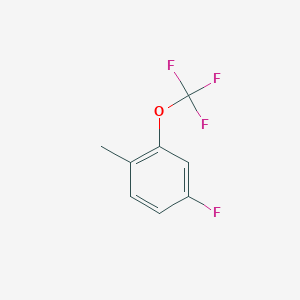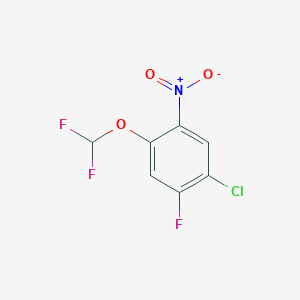
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3F4NO3 . It has a molecular weight of 225.1 . The IUPAC name for this compound is 2-fluoro-4-nitrophenyl trifluoromethyl ether .
Synthesis Analysis
The synthesis of 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene can be achieved from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . More details about the synthesis process can be found in the referenced document .Molecular Structure Analysis
The InChI code for 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene is 1S/C7H3F4NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis .Physical And Chemical Properties Analysis
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Electron-Molecule Interactions
Research has shown that halocarbon-derivatives of nitro-benzene, including compounds similar to 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene, exhibit significant electron capture and form transient negative ions (TNIs). This phenomenon is crucial in understanding the interactions between electrons and molecules, which has implications for fields such as radiation chemistry and atmospheric chemistry (Wnorowska, Kočišek, & Matejčík, 2014).
Organic Synthesis and Material Science
- Nucleophilic Aromatic Substitution: The ability of fluoro-nitrobenzene derivatives to undergo nucleophilic aromatic substitution is a key property utilized in organic synthesis. This reactivity enables the introduction of various functional groups, leading to a wide array of compounds with potential applications in material science and pharmaceuticals (Ajenjo et al., 2016).
- Polyimide Synthesis: Fluoro-polyimides synthesized from fluorine-containing aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are valuable for advanced applications in electronics and aerospace due to their insulating properties and durability (Xie et al., 2001).
Analytical Chemistry
- Biogenic Amine Detection in Wines: A novel analytical method utilizing 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene as a derivatization agent has been developed for the determination of biogenic amines in wine. This method demonstrates high repeatability and accuracy, highlighting the compound's utility in food safety and quality control (Jastrzębska et al., 2016).
Fluorination Chemistry
- Electrophilic Aromatic Substitution: The synthesis of fluorinated aromatic compounds, including those related to 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene, demonstrates the compound's role in introducing fluorine atoms into aromatic rings. This process is essential for creating compounds with altered physical and chemical properties for various applications, from pharmaceuticals to agrochemicals (Banks et al., 2003).
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors .
Propriétés
IUPAC Name |
1-fluoro-4-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFPPICVTBQONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



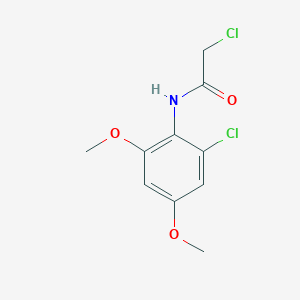


![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)
